

4-((4-Methoxybenzyloxy)methyl)piperidine basic properties

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Compound of Interest

Compound Name:	4-((4-Methoxybenzyloxy)methyl)piperidine
CAS No.:	291289-74-2
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An In-depth Technical Guide to the Basic Properties of **4-((4-Methoxybenzyloxy)methyl)piperidine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and clinical candidates.^[1] Its prevalence is largely due to its favorable physicochemical properties, including its inherent basicity, which allows for the formation of water-soluble salts and facilitates crucial interactions with biological targets. This guide provides an in-depth analysis of the basic properties of a specific, functionalized derivative: **4-((4-Methoxybenzyloxy)methyl)piperidine**.

Understanding the basicity of this molecule, quantified by its pKa, is not an academic exercise. It is a critical parameter that governs its behavior in physiological environments, influencing

everything from solubility and membrane permeability to target binding and off-target effects. This document will deconstruct the molecule's structure to explain the origins of its basicity, provide a robust experimental protocol for its precise determination, and discuss the implications of this property in the context of drug discovery and development.

Structural Analysis and Physicochemical Properties

The structure of **4-((4-Methoxybenzyloxy)methyl)piperidine** combines a saturated heterocyclic amine with a substituted benzyl ether moiety. Each component contributes to the molecule's overall physicochemical profile.

Chemical Structure:

The fundamental properties of this compound are summarized below. While an experimentally determined pKa is not widely published, a predicted value is provided based on the structural contributions discussed in this guide.

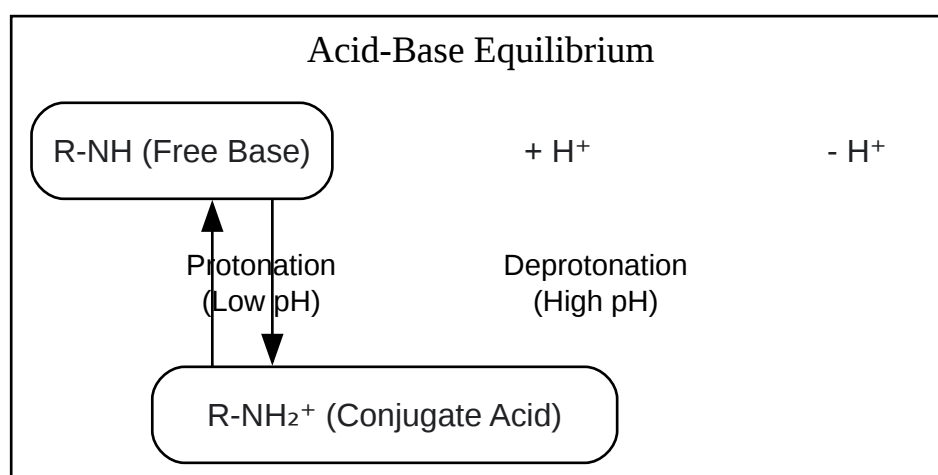
Property	Value	Source/Method
Molecular Formula	C ₁₄ H ₂₁ NO ₂	-
Molecular Weight	235.32 g/mol	-
Predicted pKa	~10.5 - 11.0	Structural Analogy
Predicted LogP	2.3 - 2.8	Computational
Appearance	Likely an oil or low-melting solid	Inference[2]
Solubility	Soluble in organic solvents (e.g., MeOH, DCM); low in water as free base	Inference[2]

The Primary Determinant of Basicity: The Piperidine Core

The defining feature governing the basicity of **4-((4-Methoxybenzyloxy)methyl)piperidine** is the lone pair of electrons on the nitrogen atom within the saturated piperidine ring.

- **sp³ Hybridization:** The nitrogen atom in piperidine is sp³ hybridized, placing its lone pair in an orbital with 75% p-character.[3][4] This results in the lone pair being held less tightly by the nucleus compared to the sp² hybridized nitrogen in aromatic systems like pyridine (pKa of conjugate acid ≈ 5.2).[5]
- **High Electron Availability:** This greater availability of the lone pair for protonation makes piperidine a significantly stronger base. For context, the pKa of the conjugate acid of unsubstituted piperidine is approximately 11.2.[1][5] This strong basicity is characteristic of secondary aliphatic amines.[4]

The protonation of the piperidine nitrogen is a reversible equilibrium, the position of which is dictated by the pH of the surrounding medium.



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Caption: Workflow for potentiometric pKa determination.

Implications in Drug Development

The basicity of the piperidine nitrogen is a critical handle for drug development professionals.

- **Salt Formation:** The pKa value dictates the feasibility of forming stable, crystalline salts. Since the piperidine is a strong base (pKa > 10), it will readily form salts with a wide variety of pharmaceutically acceptable acids. This is the most common strategy to improve the

aqueous solubility and dissolution rate of a drug substance, which are often prerequisites for adequate bioavailability.

- **Physiological pH and Target Engagement:** At physiological pH (~7.4), a compound with a pKa of ~10.5 will be almost completely protonated (>99.9%). This positive charge can be essential for forming strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in the binding pocket of a target protein, a common feature in the structure-activity relationships of piperidine-containing drugs. [6][7]* **Pharmacokinetics:** The charge state of a molecule profoundly affects its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While the charged form enhances water solubility, the neutral (free base) form is generally required for passive diffusion across biological membranes like the intestinal epithelium and the blood-brain barrier. A delicate balance must be struck, and knowing the pKa is the first step in predicting this behavior.

Conclusion

4-((4-Methoxybenzyloxy)methyl)piperidine is a strong base, a property conferred by the sp³-hybridized nitrogen atom within its piperidine core. Its basicity, with a predicted pKa in the range of 10.5-11.0, is comparable to that of unsubstituted piperidine, with minor modulation from the C4-substituent. This fundamental physicochemical parameter is not merely a data point but a critical driver of the molecule's behavior, from enabling salt formation for improved drug formulation to governing the ionic interactions essential for potent biological activity. The robust potentiometric titration method detailed herein provides a clear and reliable path for the experimental validation of this crucial property, empowering researchers to make informed decisions in the complex process of drug discovery and development.

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